3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
描述
属性
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-15-8-7-11-28-21(15)26-22(27-13-16(2)32-17(3)14-27)19(23(28)30)12-20-24(31)29(25(33)34-20)18-9-5-4-6-10-18/h7-8,11-12,16-18H,4-6,9-10,13-14H2,1-3H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPASFNBPRCSD-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372978-11-5 | |
| Record name | 3-[(Z)-(3-CYCLOHEXYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2- (2,6-DIMETHYL-4-MORPHOLINYL)-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
The compound 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 517.18 Da. The compound contains a thiazolidine ring and pyrimidine moiety, which are known to be biologically active in various contexts.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities. The thiazolidine ring in this compound may contribute to its ability to inhibit microbial growth.
Anti-inflammatory Effects
Compounds that incorporate morpholine and pyrimidine structures are frequently investigated for their anti-inflammatory properties. Morpholine derivatives have been reported to modulate inflammatory pathways, potentially making this compound effective in reducing inflammation.
Case Studies
- Synthesis and Evaluation: A study synthesized various thiazolidine derivatives and evaluated their biological activities. Compounds similar to the one demonstrated moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR): Research on SAR has highlighted that modifications on the thiazolidine ring can enhance biological activity. For example, substituents on the cyclohexyl group may influence the compound's lipophilicity and, consequently, its bioavailability.
While specific mechanisms for this compound remain under investigation, compounds with similar structures often interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The thioxo group may play a crucial role in these interactions by forming reactive intermediates that disrupt cellular processes.
科学研究应用
The compound 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmaceuticals, while providing comprehensive data and insights from verified sources.
Properties
- Molecular Weight : 517.18176 g/mol
- Functional Groups : Thiazolidine, pyrimidine, morpholine
- Solubility : Solubility characteristics are essential for its application in drug formulation.
Medicinal Chemistry
The compound shows promise as a scaffold for drug development, particularly due to its structural features that may interact with various biological pathways.
Antimicrobial Activity
Preliminary studies indicate that derivatives of thiazolidine compounds exhibit antimicrobial properties. Research on similar compounds has shown effectiveness against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial potential.
Anticancer Properties
Compounds containing thiazolidine rings have been studied for their anticancer activities. Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo. The specific interactions of this compound with cancer cell lines remain to be fully explored.
Pharmaceutical Formulation
Given its complex structure, the compound may serve as a lead compound in the development of new pharmaceuticals. The integration of morpholine and thiazolidine moieties can enhance bioavailability and target specificity.
Biochemical Studies
The unique structure allows for investigations into enzyme inhibition or modulation. Thiazolidines are known to interact with specific enzymes, which could be relevant in metabolic studies or drug design.
Case Study 1: Antimicrobial Activity
A study conducted on thiazolidine derivatives showed that modifications at the cyclohexyl position significantly enhanced antimicrobial activity against Gram-positive bacteria.
Case Study 2: Anticancer Efficacy
Research on pyrido-pyrimidine derivatives indicated that certain substitutions could lead to selective cytotoxicity against cancer cell lines, highlighting the potential of this compound as an anticancer agent.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Scaffolds
RK-019
- Structure: (R)-7-((3,5-dimethoxyphenyl)(2-((1-hydroxypropan-2-yl)amino)ethyl)amino)-3-(1-methyl-1H-pyrazol-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
- Key Differences: Substitutions: A dimethoxyphenyl group and hydroxypropylaminoethyl chain replace the thiazolidinone and morpholinyl groups in Compound A.
- Synthesis: Uses Suzuki and Buchwald couplings, contrasting with the thiourea/cyclization methods seen in thiazolidinone-containing analogues .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure : Features a thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene substituent .
- Key Differences :
- The thiazolo-pyrimidine core lacks the pyrido[1,2-a]pyrimidin-4-one scaffold.
- Substitutions: A phenyl group and ester chain differ from Compound A’s cyclohexyl and morpholinyl groups.
- Crystallography : Exhibits a puckered pyrimidine ring and C–H···O hydrogen bonding, which may influence stability .
Thiazolidinone-Containing Analogues
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones
3-Phenylisothiazolidin-4-one Derivatives
- Structure: Thiazolidinone fused with chromene or pyrimidine rings .
- Key Differences :
Morpholinyl/Amine-Substituted Analogues
3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Implications
- Structure-Activity Relationships (SAR) : The morpholinyl group in Compound A may enhance solubility compared to imidazole or phenyl analogues .
- Synthetic Challenges: Thiazolidinone formation often requires thiourea or thioglycolic acid, whereas modern methods (e.g., Suzuki coupling) improve yields .
- Biological Potential: Compound A’s combination of pyrido-pyrimidinone and thiazolidinone moieties positions it as a candidate for kinase or antimicrobial studies, building on and .
常见问题
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Characterization Method | Critical Data Points |
|---|---|---|
| Aldehyde precursor | 1H NMR (CDCl₃) | δ 9.8 ppm (CHO), δ 1.2–1.8 ppm (cyclohexyl) |
| Thiazolidinone intermediate | IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
